P-gp Inhibitory Potency: Quantified EC50 Versus Clinical Standard Verapamil in Multidrug-Resistant Cancer Cells
In a calcein-AM accumulation assay performed in the human multidrug-resistant leukemia cell line CCRF/VCR1000 (which overexpresses P-glycoprotein), 1-[4-(2-hydroxy-3-piperidin-1-ylpropoxy)phenyl]ethanone demonstrated an EC50 of 49,000 nM (49 µM) for ABCB1 inhibition [1]. For comparison, the first-generation P-gp inhibitor verapamil, tested in analogous calcein-AM dye retention assays across multiple P-gp-overexpressing cell lines, consistently yields EC50 values in the 2–10 µM range [2][3]. This places the target compound approximately 5- to 25-fold less potent than verapamil. The measured potency differentiates it from both high-affinity third-generation inhibitors (e.g., tariquidar, IC50 < 100 nM) and completely inactive structural analogs, positioning it as a moderate-affinity tool for graded P-gp inhibition studies.
Comparator (verapamil): 2–10 µM
| Evidence Dimension | P-glycoprotein (ABCB1) inhibition EC50 |
|---|---|
| Target Compound Data | 49,000 nM (49 µM) |
| Comparator Or Baseline | Verapamil: 2,000–10,000 nM (2–10 µM) across multiple P-gp-overexpressing cell lines (calcein-AM assay) |
| Quantified Difference | 5- to 25-fold lower potency compared to verapamil; approximately 500- to 1000-fold less potent than advanced third-generation inhibitors (tariquidar IC50 ~ 50–100 nM) |
| Conditions | Calcein-AM dye accumulation assay in human P-gp-overexpressing cancer cell lines (CCRF/VCR1000 for target; mixed P-gp-overexpressing lines for verapamil comparator). |
Why This Matters
Procurement teams and research groups can use this quantified potency gap to select 1-[4-(2-hydroxy-3-piperidin-1-ylpropoxy)phenyl]ethanone specifically for experimental designs that require partial or moderate P-gp blockade rather than complete transporter inhibition.
- [1] Molbic. Bioactivity Information: IT0070376. EC50 = 49000 nM for ATP-dependent translocase ABCB1 (human) in CCRF/VCR1000 cells. https://molbic.idrblab.net/data/bioactivity/details/IT0070376 (accessed 2026-05-11). View Source
- [2] Ambudkar SV, Dey S, Hrycyna CA, Ramachandra M, Pastan I, Gottesman MM. Biochemical, cellular, and pharmacological aspects of the multidrug transporter. Annu Rev Pharmacol Toxicol. 1999;39:361-98. doi:10.1146/annurev.pharmtox.39.1.361. Verapamil IC50 range reviewed. View Source
- [3] NaPDI Repository. In Vitro Transporter Kinetics Experiment: Verapamil (5 µM) positive control, efflux ratio 7.4 in Caco-2 cells. https://repo.napdi.org/NPDI-vs2diA (accessed 2026-05-11). View Source
